molecular formula C15H23N3O2 B5488144 2-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide CAS No. 883542-95-8

2-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B5488144
CAS No.: 883542-95-8
M. Wt: 277.36 g/mol
InChI Key: QIPACLHITBTKQU-UHFFFAOYSA-N
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Description

2-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide, also known as EML-105, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been found to reduce inflammation and pain sensitivity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide is its low toxicity profile, which makes it a safe candidate for further development as a therapeutic agent. In addition, this compound has been found to exhibit potent anti-tumor, anti-inflammatory, and analgesic effects. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and autoimmune diseases. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties. Furthermore, the development of novel formulations and delivery systems for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.
In conclusion, this compound is a promising synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its low toxicity profile, potent anti-tumor, anti-inflammatory, and analgesic effects, and multiple potential therapeutic applications make it a promising candidate for further development as a therapeutic agent. Further research is needed to elucidate its exact mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyphenylacetic acid with 4-ethyl-1-piperazinecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. It has been shown to exhibit anti-tumor activity in various cancer cell lines by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-17-8-10-18(11-9-17)12-15(19)16-13-4-6-14(20-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPACLHITBTKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233318
Record name 4-Ethyl-N-(4-methoxyphenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883542-95-8
Record name 4-Ethyl-N-(4-methoxyphenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883542-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-N-(4-methoxyphenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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